molecular formula C9H13N3O4 B12387685 6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

Cat. No.: B12387685
M. Wt: 227.22 g/mol
InChI Key: QFIFLTRTFOBGNF-NTNLOPJKSA-N
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Description

6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is a compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a hydroxymethyl group attached to a pyrimidinone ring. Its molecular formula is C9H13N3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxymethyl tetrahydrofuran as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

Major products formed from these reactions include various substituted pyrimidinones, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit RNA synthesis by competitive inhibition of RNA polymerases, leading to the activation of RNase L, which induces apoptosis in tumor cells . This mechanism makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O4/c10-7-2-8(15)11-4-12(7)9-1-5(14)6(3-13)16-9/h2,4-6,9,13-14H,1,3,10H2/t5?,6-,9-/m1/s1

InChI Key

QFIFLTRTFOBGNF-NTNLOPJKSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC(=O)C=C2N

Canonical SMILES

C1C(C(OC1N2C=NC(=O)C=C2N)CO)O

Origin of Product

United States

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